molecular formula C10H4BrF10N B3090159 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline CAS No. 1207314-86-0

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline

Cat. No.: B3090159
CAS No.: 1207314-86-0
M. Wt: 408.03 g/mol
InChI Key: OVNMDSWQBKOQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (CAS: 1207314-86-0) is a fluorinated aromatic amine with the molecular formula C₁₀H₄BrF₁₀N and a molecular weight of 408.03 g/mol . It is characterized by a bromine atom at the 2-position, a perfluoropropan-2-yl group at the 4-position, and a trifluoromethyl group at the 6-position of the aniline ring. The compound is typically synthesized via bromination of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF), achieving yields of80–89%. Its primary application is as a key intermediate in agrochemical synthesis, particularly for the insecticideBroflanilide** .

Commercial samples have a purity of ≥95% (HPLC) and are stored at –20°C (powder) or –80°C (in solution) to ensure stability . The compound is classified as non-hazardous under standard handling conditions, though precautions against inhalation and skin contact are advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline typically involves the following steps:

    Perfluoropropan-2-ylation: The perfluoropropan-2-yl group is introduced via a Friedel-Crafts alkylation reaction using a perfluoropropyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Trifluoromethylation: The trifluoromethyl group is incorporated using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or a reagent like Ruppert-Prakash reagent (TMSCF3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The aromatic ring can undergo further substitution reactions with electrophiles like nitronium ions or sulfonyl chlorides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or acetic anhydride (Ac2O) in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled temperature and pH conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines, thiols, or ethers.

    Electrophilic Substitution: Formation of nitroanilines, sulfonyl anilines, or acetylated derivatives.

    Oxidation: Formation of nitroanilines or nitrosoanilines.

Scientific Research Applications

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of bromine, perfluoropropan-2-yl, and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Fluorinated Anilines

The target compound is compared to derivatives with structural modifications in substituent positions or functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name CAS/Ref. Substituents Molecular Weight (g/mol) Key Applications
Target Compound 1207314-86-0 2-Br, 4-(C₃F₇), 6-CF₃ 408.03 Broflanilide synthesis
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)-6-Bromoaniline 1207314-80-6 4-(C₃F₇), 2-CF₃, 6-Br 408.03 Intermediate for agrochemicals
N-[2-Bromo-4-(heptafluoroisopropyl)-6-CF₃-phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide 2-Br, 4-(C₃F₇), 6-CF₃, benzamide side chain 663.29 Broflanilide (insecticide)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 2-O-CF₃CH(CH₃) Pharmaceutical intermediates

Key Observations :

Substituent Position Sensitivity :

  • The 2-bromo group in the target compound is critical for reactivity in amide condensation reactions, enabling the synthesis of Broflanilide . In contrast, 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)-6-Bromoaniline (CAS: 1207314-80-6) lacks bromine at the 2-position, reducing its utility in forming benzamide-based insecticides .
  • Replacement of the bromine with chlorine or alkoxy groups (e.g., in EP 3 532 474 B1 derivatives) alters electronic properties, impacting binding to biological targets like insect GABA receptors .

Fluorination Impact: The perfluoropropan-2-yl (C₃F₇) and trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability, which are crucial for agrochemical persistence . Similar compounds with fewer fluorine atoms (e.g., non-fluorinated benzamides) exhibit reduced environmental stability .

Table 2: Solubility and Stability Comparison

Compound Water Solubility (mg/L) Solubility in Organic Solvents Stability
Target Compound Insoluble High in DMF, DCM, THF Stable at –20°C
Broflanilide (Derivative) 0.71 >250 g/L in acetone, methanol Stable in xylene
2-Chloro-3-nitrobenzamide derivative Soluble in toluene, THF Sensitive to light

Key Observations :

  • The target compound’s low water solubility (insoluble) contrasts with Broflanilide’s moderate solubility (0.71 mg/L), which is optimized for foliar application in insecticides .
  • Derivatives with nitro groups (e.g., 3-nitrobenzamide intermediates) show reduced thermal stability due to nitro group reactivity .

Biological Activity

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline is a fluorinated aromatic compound with potential applications in various fields, including agriculture and pharmaceuticals. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests significant biological activity, particularly as an insecticide.

  • Molecular Formula : C10H4BrF10N
  • Molecular Weight : 408.03 g/mol
  • Density : 1.775 g/cm³ (predicted)
  • Boiling Point : 201.0 ± 40.0 °C (predicted)

Insecticidal Properties

Recent studies have highlighted the insecticidal potential of this compound. This compound has been evaluated for its efficacy against various pests, including mosquito larvae and agricultural pests.

  • Case Study: Efficacy Against Mosquito Larvae
    • A study demonstrated that this compound exhibited notable larvicidal activity against Culex pipiens pallens, with an effective concentration (EC50) significantly lower than conventional insecticides, indicating its potential as a safer alternative in vector control strategies .
  • Mechanism of Action
    • The compound's mechanism involves disruption of neurotransmitter functions in insects, similar to other known insecticides such as fipronil and lindane, which act on GABA receptors . Molecular docking studies suggest that it binds effectively to these receptors, leading to neurotoxic effects in target species.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : In laboratory settings, acute toxicity tests revealed moderate toxicity levels in non-target organisms, suggesting a need for careful application in agricultural contexts.
  • Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects on both target and non-target species.

Comparative Analysis of Biological Activity

Compound NameInsecticidal ActivityTarget SpeciesMechanism of Action
This compoundHighCulex pipiens pallensGABA receptor antagonist
FipronilModerateVarious insectsGABA receptor antagonist
LindaneHighVarious insectsGABA receptor antagonist

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline?

The compound is synthesized via bromination of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF). Key parameters include:

  • Temperature : 60°C for 2 hours.
  • Stoichiometry : 1.05–1.1 equivalents of NBS relative to the starting aniline.
  • Yield : 80–89% under optimized conditions, with product isolation as a red liquid . Methodological Tip : Monitor reaction progress via TLC or HPLC to minimize over-bromination.

Q. How is the purity and structural integrity of this compound verified?

  • Purity : Assessed by HPLC (≥95–98% purity) and thin-layer chromatography (TLC).
  • Structural Confirmation : 1^1H-NMR (consistent with aromatic and amine protons) and elemental analysis (C10_{10}H4_4BrF10_{10}N, MW 408.03) . Note : Store purified compound at -20°C in airtight vials to prevent decomposition .

Q. What spectroscopic techniques are recommended for characterizing intermediates and derivatives?

  • NMR Spectroscopy : 1^1H, 13^{13}C, and 19^{19}F NMR to confirm substitution patterns and fluorinated groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : For unambiguous structural determination (e.g., using SHELX programs for refinement) .

Advanced Research Questions

Q. How does bromine substitution influence the compound’s reactivity in subsequent derivatization?

The bromine atom at the 2-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example:

  • Amide Formation : React with acid chlorides (e.g., 2-chloro-3-nitrobenzoyl chloride) in THF at -70°C using lithium diisopropylamide (LDA) as a base, achieving yields up to 34% .
  • Bioactivity Impact : Bromine enhances electrophilicity, facilitating interactions with biological targets (e.g., insect GABA receptors) .

Q. What strategies resolve low yields in bromination or coupling reactions?

  • Optimize Stoichiometry : Use excess NBS (1.05–1.1 eq) to ensure complete bromination.
  • Temperature Control : Maintain 60°C for bromination to prevent side reactions.
  • Purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate pure product . Case Study : A 23% yield improvement was achieved by pre-cooling THF to -70°C for LDA-mediated reactions .

Q. How can computational modeling predict the bioactivity of derivatives?

  • Molecular Docking : Simulate interactions with insect GABA receptors using software like AutoDock Vina.
  • QSAR Studies : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with insecticidal LC50_{50} values. Example : Ethyl N-(3-((2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(4-cyanobenzoyl)glycinate showed LC50_{50} = 0.0218 mg/L against Plutella xylostella, validated by docking studies .

Q. What contradictions exist in reported bioactivity data, and how are they addressed?

  • Variable Efficacy : Derivatives with cyclopropylmethyl groups show 100% mortality at 1 mg/L, while others require higher concentrations.
  • Resolution : Standardize bioassays (e.g., WHO insecticide testing protocols) and control variables like larval stage and solvent choice .

Q. Methodological Tables

Table 1. Key Reaction Parameters for Bromination

ParameterOptimal ValueImpact on Yield
NBS Equivalents1.05–1.1 eqMaximizes conversion
Temperature60°CBalances rate and side reactions
SolventDMFEnhances solubility
Reaction Time2 hoursEnsures completion
Source:

Table 2. Bioactivity of Selected Derivatives

Derivative StructureTarget OrganismLC50_{50} (mg/L)
3-(N-(Cyclopropylmethyl)benzamido)-...Plutella xylostella1.0 (100% mortality)
Ethyl N-(3-((2-Bromo-...)glycinatePlutella xylostella0.0218
Source:

Properties

IUPAC Name

2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF10N/c11-5-2-3(1-4(6(5)22)8(13,14)15)7(12,9(16,17)18)10(19,20)21/h1-2H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNMDSWQBKOQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF10N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125307
Record name 2-Bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207314-86-0
Record name 2-Bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207314-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.260.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

100 g (0.273 mol) of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline was charged to 500 ml of DMF, and 52.1 g (0.287 mol) of N-bromosuccinimide was charged in separate portions thereto over 30 minutes. After stirring at 60° C. for 2 hours, and then cooling to room temperature, the mixture was discharged to 2000 ml of water. The mixture was extracted with ethyl acetate, then washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluent solvent; hexane:ethyl acetate=20:1) to prepare 89.0 g (yield 80%) of a target compound.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
52.1 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

100 g (0.273 mol) of 4-(heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline was charged to 500 ml of DMF, and 52.1 g (0.287 mol) of N-bromosuccinimide was charged in separate portions thereto over 30 minutes. After stirring at 60° C. for 2 hours, and then cooling to room temperature, the mixture was discharged to 2000 ml of water. The mixture was extracted with ethyl acetate, then washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluent solvent; hexane:ethyl acetate=20:1) to prepare 89.0 g (yield 80%) of a target compound.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
52.1 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.